Ethyl 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylate
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Overview
Description
Ethyl 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylate is a chemical compound with the molecular formula C6H8N2O3 and a molecular weight of 156.14 g/mol This compound belongs to the pyrazole family, which is characterized by a five-membered ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylate typically involves the cyclocondensation of hydrazine derivatives with β-keto esters. One common method includes the reaction of ethyl acetoacetate with hydrazine hydrate under reflux conditions to form the pyrazole ring . The reaction is usually carried out in ethanol as a solvent, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazole derivatives, which can have different biological and chemical properties depending on the substituents introduced.
Scientific Research Applications
Ethyl 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex pyrazole derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to antibacterial activity, or modulate inflammatory pathways, resulting in anti-inflammatory effects .
Comparison with Similar Compounds
Ethyl 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylate can be compared with other pyrazole derivatives such as:
- Ethyl 1-(3-nitrophenyl)-4-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate
- Ethyl 5-chloro-1-(2-nitrophenyl)-4-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate
- 4-Ethyl-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid benzylidene-hydrazide
These compounds share a similar pyrazole core structure but differ in their substituents, which can lead to variations in their chemical and biological properties
Properties
IUPAC Name |
ethyl 5-oxo-1,4-dihydropyrazole-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3/c1-2-11-6(10)4-3-5(9)8-7-4/h2-3H2,1H3,(H,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNWNWWDKWKYUBB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NNC(=O)C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70279928 |
Source
|
Record name | Ethyl 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70279928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58607-90-2 |
Source
|
Record name | 58607-90-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14668 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70279928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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